2,3,3,3-Tetrafluoropropanamide

Descripción general

Descripción

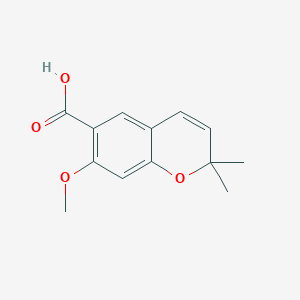

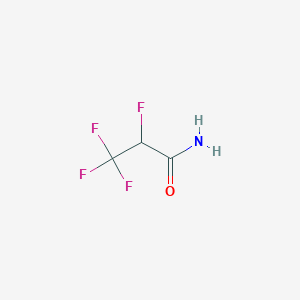

2,3,3,3-Tetrafluoropropanamide is a chemical compound with the molecular formula C3H3F4NO . It is also known as N,N-Diethyl-2,3,3,3-tetrafluoropropanamide .

Molecular Structure Analysis

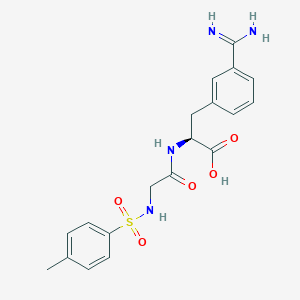

The molecular structure of 2,3,3,3-Tetrafluoropropanamide consists of 11 bonds in total, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Aplicaciones Científicas De Investigación

Stereoselective Aldol-type Reactions

2,3,3,3-Tetrafluoropropanamide is used in highly stereoselective aldol-type reactions with various aldehydes . This reaction is carried out under the influence of triphenylphosphine and a catalytic amount of titanium(IV) isopropoxide at room temperature . The reaction results in the preferential formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .

Synthesis of Fluorinated Compounds

This compound is used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in the field of medicinal chemistry due to their unique properties .

Biomedical Research

2,3,3,3-Tetrafluoropropanamide has potential applications in biomedical research . The unique properties of fluorinated compounds make them useful in the development of new drugs and therapeutic agents .

Organic Chemistry

In organic chemistry, 2,3,3,3-Tetrafluoropropanamide can be used as a building block for the synthesis of more complex organic compounds . Its reactivity and selectivity make it a valuable tool in synthetic chemistry .

Environmental Science

The degradation of 2,3,3,3-Tetrafluoropropanamide into trifluoroacetic acid has been studied in the context of its application in automobile air conditioners . Understanding the environmental impacts of this degradation process is important for assessing the safety and sustainability of using this compound in industrial applications .

Material Science

2,3,3,3-Tetrafluoropropanamide can also be used in the field of material science. The incorporation of fluorine atoms into organic compounds can significantly alter their physical and chemical properties, making them suitable for use in a variety of materials .

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKCQDGXLJODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380240 | |

| Record name | 2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,3-Tetrafluoropropanamide | |

CAS RN |

1647-57-0 | |

| Record name | 2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3,3,3-tetrafluoropropanamide derivatives valuable in organic synthesis?

A: These compounds are particularly useful due to the presence of the trifluoromethyl (CF3) group. This group introduces unique electronic properties that influence the reactivity and stereoselectivity of reactions. [, , ]

Q2: Can you provide an example of how 2,3,3,3-tetrafluoropropanamide derivatives are employed in synthetic reactions?

A: One example is the reaction of N,N-dialkyl-2,3,3,3-tetrafluoropropanamide with dibutylboryl triflate and ethyldiisopropylamine. This sequence generates a boryl enolate, which can then react with aldehydes in an aldol reaction. This reaction is highly selective for the threo diastereomer of the product, a 2-fluoro-3-hydroxy-2-trifluoromethylalkanamide. []

Q3: What other stereoselective reactions have been explored with 2,3,3,3-tetrafluoropropanamide derivatives?

A: Another notable example is the reductive coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide (a Weinreb amide) with aldehydes. Using triphenylphosphine and titanium(IV) isopropoxide, this reaction yields erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high diastereoselectivity. [, , ]

Q4: Why is controlling stereochemistry important in these reactions?

A: Stereochemistry plays a crucial role in determining the biological activity of molecules. Synthesizing compounds with defined stereochemistry is essential in medicinal chemistry for developing effective and safe drugs. The described reactions offer valuable tools for introducing fluorine and trifluoromethyl groups into molecules with precise control over the three-dimensional arrangement of atoms. [, , ]

Q5: What are some potential future research directions for 2,3,3,3-tetrafluoropropanamide derivatives?

A: Future research may focus on expanding the scope of reactions utilizing these derivatives, exploring new catalytic systems for improved efficiency and selectivity, and investigating the biological activity of synthesized compounds containing the 2,3,3,3-tetrafluoropropanamide scaffold. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)